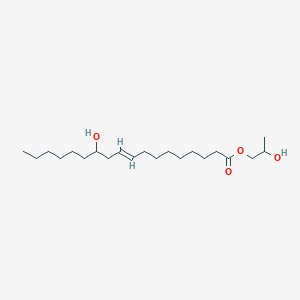
Oxydi(ethane-2,1-diyl) bis(chloroacetate)
Übersicht
Beschreibung
Oxydi(ethane-2,1-diyl) bis(chloroacetate) is a chemical compound with the molecular formula C8H12Cl2O5 and a molecular weight of 259.08 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxydi(ethane-2,1-diyl) bis(chloroacetate) typically involves the reaction of diethylene glycol with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diethylene glycol+2Chloroacetyl chloride→Oxydi(ethane-2,1-diyl) bis(chloroacetate)+2HCl
Industrial Production Methods
Industrial production of Oxydi(ethane-2,1-diyl) bis(chloroacetate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxydi(ethane-2,1-diyl) bis(chloroacetate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate groups can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of diethylene glycol and chloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of Oxydi(ethane-2,1-diyl) bis(chloroacetate).
Major Products
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Diethylene glycol and chloroacetic acid are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Oxydi(ethane-2,1-diyl) bis(chloroacetate) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Oxydi(ethane-2,1-diyl) bis(chloroacetate) involves its reactivity with nucleophiles. The chloroacetate groups are highly reactive, allowing the compound to modify other molecules through substitution reactions. This reactivity is harnessed in various applications, such as the synthesis of complex organic molecules and the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol bis(chloroformate): Similar in structure but with different reactivity and applications.
Ethylene glycol bis(chloroacetate): Another related compound with distinct properties and uses.
Uniqueness
Oxydi(ethane-2,1-diyl) bis(chloroacetate) is unique due to its specific reactivity and the presence of two chloroacetate groups, making it highly versatile for various chemical modifications and applications.
Eigenschaften
IUPAC Name |
2-[2-(2-chloroacetyl)oxyethoxy]ethyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O5/c9-5-7(11)14-3-1-13-2-4-15-8(12)6-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTPTJJAOZAOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CCl)OCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572158 | |
| Record name | Oxydi(ethane-2,1-diyl) bis(chloroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-78-5 | |
| Record name | Oxydi(ethane-2,1-diyl) bis(chloroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyleneglycyl bis (chloroacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
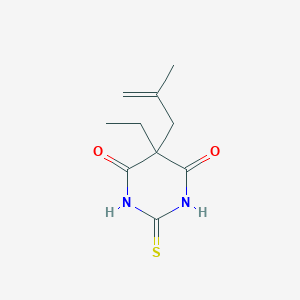

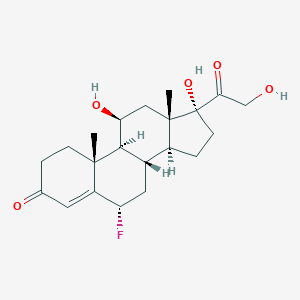

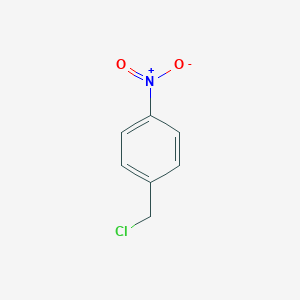
![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)



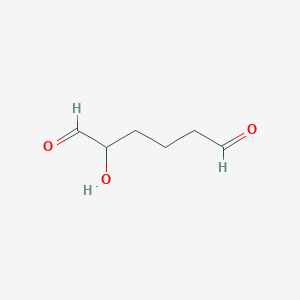

![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)
